molecular formula C21H22BrN5O2S B12160522 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12160522
M. Wt: 488.4 g/mol
InChI Key: OZLWCTQNMKBSBJ-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. Subsequent steps involve the formation of the oxadiazole ring and the pyrrol-3-ol moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C21H22BrN5O2S

Molecular Weight

488.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H22BrN5O2S/c1-12(2)20-25-17(29-26-20)4-3-9-27-10-16(28)18(19(27)23)21-24-15(11-30-21)13-5-7-14(22)8-6-13/h5-8,11-12,23,28H,3-4,9-10H2,1-2H3

InChI Key

OZLWCTQNMKBSBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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